Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride
Description
Chemical Name: Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine Hydrochloride CAS Number: 1803600-19-2 Molecular Formula: C₁₀H₁₁ClF₃NO Molar Mass: 261.65 g/mol Structure: A benzylamine derivative with a methyl group attached to the amine nitrogen and a 2,2,2-trifluoroethoxy substituent at the para position of the benzene ring. The hydrochloride salt enhances solubility and stability .
Properties
IUPAC Name |
N-methyl-1-[4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYOEUJKGMUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with methylamine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium methoxide and oxidizing agents like potassium permanganate . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted amines.
Scientific Research Applications
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|---|
| Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine HCl | 1803600-19-2 | C₁₀H₁₁ClF₃NO | 261.65 | 4-Trifluoroethoxy, methylamine | ~2.1 |
| ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine HCl | 1049713-63-4 | C₁₆H₁₉ClFNO₂ | 319.78 | 2-Fluoro-benzyloxy, 3-methoxy | ~2.8 |
| 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl | 2703756-58-3 | C₈H₉ClF₃NO | 235.61 | 4-Trifluoroethylamine, phenol | ~1.5 |
| Suvecaltamide HCl | - | C₁₉H₂₀ClF₃N₂O₂ | 400.82 | Pyridine trifluoroethoxy, acetamide | ~3.0 |
*LogP values estimated using fragment-based methods.
Key Observations :
- Lipophilicity: The trifluoroethoxy group in the main compound increases LogP compared to non-fluorinated ethers (e.g., methoxy), enhancing membrane permeability .
- Acid-Base Properties: The benzylamine core (pKa ~9–10) contrasts with phenolic groups (e.g., in 4-(1-amino-trifluoroethyl)phenol HCl, pKa ~10 for phenol), affecting ionization and solubility .
Receptor Binding :
- Serotonin Receptor Analogues : highlights phenylalkylamine derivatives (e.g., 25T-NBOMe) as serotonin 5-HT₂A agonists. The main compound’s trifluoroethoxy group may enhance binding affinity due to increased hydrophobic interactions .
- Suvecaltamide HCl : A pyridine-based acetamide with a trifluoroethoxy group, used in essential tremor treatment. Structural differences (benzylamine vs. acetamide) suggest divergent target profiles .
Metabolic Stability :
Research Findings and Challenges
- Limitations : Direct pharmacological data for the main compound are absent in the evidence. Predictions rely on substituent effects and analogues (e.g., Suvecaltamide’s clinical success ).
Biological Activity
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C10H13ClF3NO and a molecular weight of 255.66 g/mol. Its unique structure, characterized by the presence of a trifluoroethoxy group, has attracted attention for various biological applications, particularly in pharmacology and medicinal chemistry.
Overview of Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play critical roles in various biological pathways.
- Receptor Binding : It exhibits binding affinity to certain receptors, making it useful in studies related to receptor-mediated signaling.
- Antitumor Activity : Preliminary studies suggest its potential as an antitumor agent due to structural similarities with known bioactive compounds.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances binding affinity and specificity, allowing the compound to modulate biological pathways effectively. This interaction can lead to alterations in cellular processes, which may be beneficial in therapeutic contexts.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-(2,2,2-Trifluoroethoxy)benzylamine | Structure | Similar structure but lacks methyl group; potential for enzyme inhibition. |
| 2,2,2-Trifluoroethoxybenzyl chloride | Structure | Precursor in synthesis; less biological activity compared to target compound. |
| Trifluoromethylbenzylamine | Structure | Contains trifluoromethyl group; explored for receptor binding studies. |
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antitumor Studies : A series of experiments demonstrated that derivatives of this compound showed significant growth inhibition in cancer cell lines (e.g., MDA-MB-468 and HT29). The GI50 values indicated low micromolar concentrations were effective against these cells .
- Enzyme Targeting : Research has revealed that the compound can inhibit specific kinases involved in critical signaling pathways. For instance, studies on similar compounds have shown that modifications at certain positions can enhance selectivity and potency .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest that structural modifications can significantly impact their metabolic stability and bioavailability . This insight is crucial for developing effective therapeutic agents.
Case Studies
- Case Study 1 : A study involving a related compound demonstrated its ability to penetrate the blood-brain barrier effectively. This characteristic is vital for targeting central nervous system disorders .
- Case Study 2 : In vivo efficacy studies indicated that while some derivatives showed promising results against Trypanosoma brucei, further optimization was necessary to enhance their therapeutic index .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride?
- Methodology :
- Step 1 : Prepare the trifluoroethoxy-substituted benzyl precursor via nucleophilic aromatic substitution using 4-hydroxybenzyl alcohol and 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Introduce the methylamine group via reductive amination. React the benzyl chloride intermediate with methylamine under hydrogenation conditions (e.g., Pd/C catalyst, H₂ atmosphere) .
- Step 3 : Purify the product using recrystallization in ethanol/HCl to obtain the hydrochloride salt. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. How can solubility and stability be experimentally determined for this compound?
- Procedure :
- Solubility : Perform shake-flask experiments in solvents like DMSO, water, and methanol at 25°C. For example, reported solubility in DMSO is >5 mg/mL and in water 4 mg/mL .
- Stability : Conduct accelerated stability studies under varying pH (1–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via LC-MS over 28 days. Stability in aqueous buffers decreases above pH 7 due to hydrolysis of the trifluoroethoxy group .
Q. What spectroscopic techniques are critical for structural characterization?
- Recommended Techniques :
- NMR : ¹H NMR (δ 3.8–4.2 ppm for -OCH₂CF₃), ¹⁹F NMR (δ -75 ppm for CF₃), and ¹³C NMR (δ 120–125 ppm for aromatic carbons adjacent to trifluoroethoxy) .
- FT-IR : Peaks at 1250 cm⁻¹ (C-F stretch) and 1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated: 278.1; observed: 278.0) .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoroethoxy substitution step?
- Experimental Design :
- DOE Approach : Vary reaction parameters (temperature: 60–100°C; base: K₂CO₃ vs. Cs₂CO₃; solvent: DMF vs. acetonitrile). Optimal conditions: 80°C, Cs₂CO₃ in DMF (yield: 82%) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency. TBAB increases yield by 15% compared to uncatalyzed reactions .
Q. What strategies validate analytical methods for quantifying this compound in biological matrices?
- Validation Protocol :
- Linearity : Calibration curves (0.1–50 µg/mL) with R² > 0.99 using LC-MS/MS .
- Accuracy/Precision : Spike recovery (85–110%) and intra-day/inter-day CV < 5% .
- LOD/LOQ : LOD 0.02 µg/mL, LOQ 0.05 µg/mL in plasma .
Q. How does the trifluoroethoxy group influence receptor binding in pharmacological studies?
- Mechanistic Insights :
- Molecular Docking : The trifluoroethoxy group enhances hydrophobic interactions with serotonin transporter (SERT) residues (e.g., Phe341, Tyr176), increasing binding affinity (Kd = 12 nM vs. 45 nM for non-fluorinated analogs) .
- In Vitro Assays : Competitive binding assays using [³H]-citalopram in HEK293 cells expressing SERT show IC₅₀ = 18 nM, confirming SSRI-like activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
